molecular formula C23H23N3O5S2 B2378372 (E)-ethyl 2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate CAS No. 394229-21-1

(E)-ethyl 2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Cat. No. B2378372
CAS RN: 394229-21-1
M. Wt: 485.57
InChI Key: OIXFKYUMIBFOCF-WCWDXBQESA-N
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Description

“(E)-ethyl 2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate” is a chemical compound. The molecule contains an indole nucleus, which is a bioactive aromatic compound found in many important synthetic drug molecules . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

The synthesis of indole derivatives often involves nucleophilic substitution and electrophilic substitution . For instance, the indoline fragment can be oxidized into the indole fragment to give (2S,4S)-4-(indol-1-yl)-5-oxoproline . Reduction of the carbonyl groups with BH3 can yield (2S,4S)-4-(indol-1-yl)prolines and (2S,4S)-2-hydroxymethyl-4-(indol-1-yl)pyrrolidines .


Molecular Structure Analysis

The molecular formula of this compound is C23H23N3O5S2 and its molecular weight is 485.57. The molecule contains an indole nucleus, which is aromatic in nature and has 10 π-electrons .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives often involve electrophilic substitution due to excessive π-electrons delocalization . For example, the indoline fragment can be oxidized into the indole fragment .

Scientific Research Applications

Anticancer Agents: Research suggests that this compound may have anticancer properties. Its unique structure could interfere with cancer cell growth or signaling pathways, making it a candidate for further investigation as an antitumor agent.

Anti-Inflammatory Activity: The thiazole ring in the compound is associated with anti-inflammatory effects. It could inhibit inflammatory mediators or pathways, making it relevant for conditions such as rheumatoid arthritis or inflammatory bowel diseases.

Antimicrobial Activity: The benzoyl and thiazole moieties contribute to antimicrobial activity. Researchers are exploring its potential as an antibiotic or antifungal agent.

Environmental Chemistry

The compound’s potential environmental impact is worth exploring:

Environmental Fate Studies: Researchers can investigate its degradation pathways, persistence, and potential ecological effects.

properties

IUPAC Name

ethyl 2-[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-4-31-22(28)20-15(2)25(3)23(32-20)24-21(27)17-9-11-18(12-10-17)33(29,30)26-14-13-16-7-5-6-8-19(16)26/h5-12H,4,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXFKYUMIBFOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)S1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

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